molecular formula C22H23N5O8 B12071736 N-Phenyl-guanosine 2',3',5'-Triacetate

N-Phenyl-guanosine 2',3',5'-Triacetate

Cat. No.: B12071736
M. Wt: 485.4 g/mol
InChI Key: HGLBYLIJQHKWHL-UHFFFAOYSA-N
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Description

N-Phenyl-guanosine 2',3',5'-Triacetate is a chemically modified nucleoside derivative where:

  • The hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety are acetylated, enhancing lipophilicity and stability .

This compound is primarily used in research settings, particularly in organic synthesis and as a precursor for nucleotide analogs. Its structural modifications aim to improve membrane permeability and resistance to enzymatic degradation compared to unmodified guanosine .

Properties

IUPAC Name

[3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLBYLIJQHKWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-guanosine 2’,3’,5’-Triacetate typically involves the acetylation of guanosine followed by the introduction of a phenyl group at the 2-position. The general synthetic route can be summarized as follows:

    Acetylation of Guanosine: Guanosine is reacted with acetic anhydride in the presence of a base such as pyridine to form the triacetate derivative.

    Phenylation: The triacetate derivative is then reacted with a phenylating agent, such as phenyl isocyanate, to introduce the phenyl group at the 2-position.

The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dichloromethane or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of N-Phenyl-guanosine 2’,3’,5’-Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-guanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-guanosine 2’,3’,5’-Triacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Phenyl-guanosine 2’,3’,5’-Triacetate involves its interaction with nucleic acids and enzymes involved in nucleoside metabolism. The acetylation and phenylation of guanosine can affect its binding affinity to enzymes and nucleic acids, potentially altering their function. The compound may inhibit or modulate the activity of enzymes such as nucleoside phosphorylases and kinases, thereby affecting nucleic acid synthesis and degradation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares N-Phenyl-guanosine 2',3',5'-Triacetate with key analogues:

Compound Name Structural Features Key Properties/Applications Reference
N-Phenyl-guanosine 2',3',5'-Triacetate - N-phenyl substitution on guanine
- 2',3',5'-tri-O-acetylation
- Enhanced lipophilicity for improved cell penetration
- Research applications in nucleotide chemistry
Guanosine 2',3',5'-Triacetate - Unmodified guanine base
- 2',3',5'-tri-O-acetylation
- Intermediate in nucleoside synthesis
- Improved stability over unacetylated guanosine
5,6-Dimethyl-1,N²-ethenoguanosine Triacetate - Etheno-bridge (1,N²) and 5,6-dimethyl groups
- Tri-O-acetylation
- Fluorescent properties
- Undergoes transglycosylation under thermal/acidic conditions
Adenosine 2',3',5'-Triacetate - Adenine base instead of guanine
- Tri-O-acetylation
- Used in oligonucleotide synthesis
- Controlled release of adenosine in cellular assays
N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate - 8-bromo and dimethoxytrityl groups
- Tri-O-acetylation
- Building block in solid-phase RNA synthesis
- Protects reactive sites during synthesis
Uridine Triacetate - Uracil base instead of guanine
- Tri-O-acetylation
- FDA-approved antidote for 5-fluorouracil overdose
- Rapid hydrolysis to uridine

Key Research Findings

Physicochemical Properties
  • Lipophilicity : Acetylation at 2',3',5' positions increases logP values, facilitating membrane permeability. For example, pomiferin triacetate showed enhanced cellular uptake due to acetylation .
  • Stability: The N-phenyl group may stabilize the glycosidic bond compared to etheno-modified guanosines, which undergo transglycosylation at high temperatures .

Critical Analysis of Stability and Reactivity

  • Transglycosylation: Ethenoguanosine triacetates isomerize under heat or acidic conditions, limiting their utility in high-temperature reactions. N-Phenyl-guanosine triacetate’s stability under similar conditions remains unstudied but merits investigation .
  • Hydrolysis Kinetics: Acetylated nucleosides (e.g., adenosine triacetate) hydrolyze in vivo to release active nucleosides. The phenyl group may slow hydrolysis, prolonging half-life .

Biological Activity

N-Phenyl-Guanosine 2',3',5'-Triacetate is a modified nucleoside that has garnered attention due to its unique structural features and biological activities. This compound is characterized by the presence of a phenyl group and three acetyl groups on the ribose moiety, enhancing its stability and solubility compared to unmodified guanosine. Its molecular formula is C22H23N5O8C_{22}H_{23}N_{5}O_{8} with a molecular weight of 485.45 g/mol .

Chemical Structure and Synthesis

The synthesis of N-Phenyl-Guanosine 2',3',5'-Triacetate typically involves a multi-step process that includes:

  • Protection of Functional Groups : Initial protection of the hydroxyl groups on the ribose.
  • Acetylation : Introduction of acetyl groups at the 2', 3', and 5' positions.
  • Phenyl Substitution : Addition of the phenyl group to the nitrogen atom of the guanine base.

This synthetic route allows for the production of a compound that retains the functional properties of guanosine while enhancing its biochemical interactions .

Biological Activities

N-Phenyl-Guanosine 2',3',5'-Triacetate exhibits several notable biological activities, primarily due to its structural similarity to natural nucleosides. Key activities include:

  • Interaction with Nucleic Acids : The compound can bind to specific nucleic acid structures, influencing their stability and function. This interaction is critical for understanding transcription and translation processes .
  • Protein Binding : Research indicates that N-Phenyl-Guanosine 2',3',5'-Triacetate interacts with various proteins, which may affect cellular signaling pathways .
  • Research Applications : It is utilized in proteomics research, aiding in the study of protein interactions and functions. Its unique properties make it a valuable tool for exploring nucleoside modifications in biochemical pathways .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of N-Phenyl-Guanosine 2',3',5'-Triacetate, it is helpful to compare it with related compounds:

Compound NameStructural FeaturesUnique Attributes
2',3',5'-Tri-O-acetylguanosineSimilar structure but lacks phenyl groupNo phenyl modification
N-Phenyl GuanosineSimilar base structure without acetyl groupsLacks acetylation at ribose positions
N-AcetylguanosineAcetylated at one position onlyLess complex than triacetate form

The presence of the phenyl group in N-Phenyl-Guanosine 2',3',5'-Triacetate enhances its hydrophobicity, potentially increasing its interactions with biological membranes compared to other similar compounds .

Case Studies and Research Findings

Recent studies have highlighted various aspects of N-Phenyl-Guanosine 2',3',5'-Triacetate's biological activity:

  • Binding Studies : A study demonstrated that N-Phenyl-Guanosine 2',3',5'-Triacetate binds effectively to RNA structures, influencing their conformational dynamics. This binding was analyzed using techniques such as UV/Vis spectroscopy and fluorescence resonance energy transfer (FRET) .
  • Cellular Impact : In vitro experiments showed that this compound could modulate gene expression by affecting RNA polymerase activity, suggesting potential roles in gene regulation .
  • Proteomic Applications : In proteomics, N-Phenyl-Guanosine 2',3',5'-Triacetate has been used to probe protein-nucleic acid interactions, providing insights into cellular signaling pathways and protein functions .

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